molecular formula C5H10ClN5S B1473305 5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride CAS No. 1864062-11-2

5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride

Cat. No.: B1473305
CAS No.: 1864062-11-2
M. Wt: 207.69 g/mol
InChI Key: DFNRDWBMJXWUCT-UHFFFAOYSA-N
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Description

5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound contains an azetidine ring, a tetrazole ring, and a sulfanyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the azetidine ring followed by the introduction of the sulfanyl group and the tetrazole ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the azetidine and tetrazole rings can facilitate interactions with biological macromolecules, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole
  • 5-(azetidin-3-ylsulfanyl)-1H-1,2,3,4-tetrazole
  • 1-methyl-1H-1,2,3,4-tetrazole-5-thiol

Uniqueness

5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride is unique due to the combination of the azetidine ring, the sulfanyl group, and the tetrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in similar compounds. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

5-(azetidin-3-ylsulfanyl)-1-methyltetrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5S.ClH/c1-10-5(7-8-9-10)11-4-2-6-3-4;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNRDWBMJXWUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 2
5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 3
5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 4
5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 5
5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 6
5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride

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